molecular formula C10H11BrFN B1519564 2-(3-Bromo-5-fluorophenyl)pyrrolidine CAS No. 1094510-56-1

2-(3-Bromo-5-fluorophenyl)pyrrolidine

Cat. No.: B1519564
CAS No.: 1094510-56-1
M. Wt: 244.1 g/mol
InChI Key: JEKYNEMKKWJZOX-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Conformational Analysis

2-(3-Bromo-5-fluorophenyl)pyrrolidine adopts a distorted envelope conformation for its pyrrolidine ring, with steric interactions between the substituents and ring atoms dictating its three-dimensional arrangement. The 3-bromo-5-fluorophenyl group introduces electronic and steric effects:

  • Bromine (higher priority substituent) occupies the meta position , creating a J-shaped conformation with the pyrrolidine nitrogen.
  • Fluorine at the para position exerts weaker steric hindrance but enhances electron-withdrawing effects, polarizing the phenyl ring.

The pyrrolidine ring’s nitrogen atom participates in C–N–C bond angles of approximately 110–115°, deviating from ideal tetrahedral geometry due to ring strain. Computational studies suggest low-energy conformers where the phenyl group adopts a coplanar orientation relative to the pyrrolidine plane, minimizing torsional strain.

Property Value/Description
Molecular Formula C₁₀H₁₁BrFN
Molecular Weight 244.10 g/mol
Key Bond Angles C–N–C: ~110–115°; C–Br: ~120°
Conformation Distorted envelope (pyrrolidine ring)

Spectroscopic Identification Techniques

The compound’s structure is validated through nuclear magnetic resonance (NMR) , infrared spectroscopy (IR) , and mass spectrometry (MS) .

NMR Analysis
  • ¹H NMR (CDCl₃):
    • Pyrrolidine protons: Multiplets at δ 1.8–2.2 ppm (two sets of protons adjacent to N).
    • Aromatic protons: Downfield shifts at δ 7.1–7.4 ppm (fluorine-adjacent protons).
    • Bromine-adjacent protons: Splitting patterns indicative of meta substitution.
  • ¹³C NMR:
    • Carbons adjacent to Br/F: Shifts at δ 115–130 ppm (dearomatized by halogens).
    • Pyrrolidine carbons: δ 25–35 ppm (quaternary C attached to N).
IR Spectroscopy
  • C–Br Stretch: Strong absorption at 550–600 cm⁻¹ (asymmetric).
  • C–F Stretch: Sharp peak at 1225–1250 cm⁻¹ (symmetric).
  • N–C Stretch (pyrrolidine): Band at 1050–1100 cm⁻¹ .
Mass Spectrometry
  • EI-MS: Molecular ion peak at m/z 244 ([M]⁺), with isotopic pattern matching Br (¹⁷⁹Br/¹⁸¹Br).
  • Fragments: Loss of Br (−79/81) yields m/z 165, and cleavage of the phenyl group produces m/z 85 (pyrrolidine + H).

X-ray Crystallographic Studies and Hirshfeld Surface Analysis

Crystallographic studies reveal intermolecular hydrogen bonding and C–H⋯π interactions that govern packing.

Crystal Packing and Intermolecular Interactions
  • Hydrogen Bonds:
    • N–H⋯O (if O present): Absent in this compound due to lack of oxygen.
    • C–H⋯Br: Short contacts (<3.5 Å) between pyrrolidine C–H and Br atoms.
    • C–H⋯F: Weak interactions (<3.0 Å) between aromatic C–H and fluorine.
  • C–H⋯π Interactions: Stacking of bromophenyl rings with adjacent pyrrolidine rings.
Hirshfeld Surface Analysis

Hirshfeld surfaces highlight dominant interactions:

Interaction Type Contribution (%)
H⋯H 36.9
Br⋯H/H⋯Br 28.2
C⋯H/H⋯C 24.3
F⋯H/H⋯F 10.6

This distribution confirms Br⋯H interactions as primary contributors to crystal stability.

Computational Modeling of Electronic Structure and Charge Distribution

Density Functional Theory (DFT) studies elucidate the compound’s electronic properties:

HOMO-LUMO Analysis
  • HOMO (Highest Occupied Molecular Orbital): Localized on the pyrrolidine ring, with partial delocalization into the bromophenyl group.
  • LUMO (Lowest Unoccupied Molecular Orbital): Dominated by antibonding σ* orbitals of C–Br and C–F bonds, indicating susceptibility to nucleophilic attack at halogen sites.
Charge Distribution
  • Bromine: Partially negative charge due to electronegativity, attracting adjacent C–H bonds.
  • Fluorine: Strongly electron-withdrawing, polarizing the phenyl ring and enhancing aromaticity.
  • Pyrrolidine Nitrogen: Neutral charge, participating in weak intermolecular interactions.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYNEMKKWJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Bromo-5-fluorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug discovery, drawing from various research findings.

Chemical Structure and Synthesis

The compound 2-(3-Bromo-5-fluorophenyl)pyrrolidine features a pyrrolidine ring substituted with a bromo and fluoro group on the phenyl moiety. The synthesis typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with pyrrolidine, utilizing methods such as:

  • Condensation reactions : These are commonly employed to form the pyrrolidine ring.
  • Advanced purification techniques : Ensuring high yields and product quality through methods like chromatography.

Biological Activity Overview

The biological activities of 2-(3-Bromo-5-fluorophenyl)pyrrolidine have been investigated across several domains:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine exhibit notable antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as bromine and fluorine, is believed to enhance these bioactivities.

Anticancer Properties

Pyrrolidine derivatives have also been evaluated for their anticancer potential. Some studies suggest that these compounds may interact with specific molecular targets involved in cancer progression. For instance, the inhibition of certain kinases has been linked to reduced tumor growth in vitro .

Enzyme Inhibition

2-(3-Bromo-5-fluorophenyl)pyrrolidine has shown promise as an inhibitor of enzymes critical in disease pathways. Its structural characteristics may enhance binding affinity to target proteins, potentially leading to therapeutic applications in conditions like diabetes and neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including 2-(3-Bromo-5-fluorophenyl)pyrrolidine, demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens . This highlights the potential of this compound in developing new antibiotics.

Investigation into Anticancer Mechanisms

In a recent investigation focused on pyrrolidine derivatives, it was found that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment . The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for 2-(3-Bromo-5-fluorophenyl)pyrrolidine and related compounds:

Activity Type Reported Effects Reference
AntimicrobialInhibits growth of S. aureus and E. coli
AnticancerSelective cytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibitor of kinases involved in disease pathways

Comparison with Similar Compounds

2-Bromo-3-methylpyridine

Structure : Pyridine ring with bromine at position 2 and a methyl group at position 3 (CAS 3430-17-9) .
Key Differences :

  • Ring Type : Pyridine (aromatic, nitrogen-containing) vs. pyrrolidine (saturated amine).
  • Substituents : Bromine and methyl groups on pyridine vs. bromine, fluorine, and phenyl groups on pyrrolidine.
    Properties :
  • Pyridine derivatives are generally more polar and less basic than pyrrolidines due to aromatic nitrogen.
  • Molecular weight: 172.02 g/mol (vs. ~251.1 g/mol for the target compound).

(3-Bromo-5-fluorophenyl)methanamine Hydrochloride

Structure : Benzylamine derivative with bromine and fluorine substituents on the phenyl ring, in hydrochloride salt form .
Key Differences :

  • Backbone : Primary amine (-NH₂) vs. pyrrolidine (secondary amine ring).
  • Solubility : The hydrochloride salt form enhances water solubility compared to the free base form of the target compound.
    Properties :
  • Molecular weight: 246.48 g/mol (vs. ~251.1 g/mol).

3-Bromo-5-(4-fluorophenyl)pyridine

Structure : Pyridine ring with bromine at position 3 and a 4-fluorophenyl group at position 5 (CAS 675590-04-2) .
Key Differences :

  • Aromatic System : Pyridine vs. pyrrolidine-phenyl hybrid.
  • Substituent Position : Fluorine is on the para position of the attached phenyl (vs. meta on the target compound).
    Properties :
  • Molecular weight: 264.09 g/mol.
  • The pyridine ring’s electron-deficient nature may alter binding affinity in biological systems compared to pyrrolidine derivatives.

1-(1-Phenylcyclohexyl)pyrrolidine

Structure : Pyrrolidine attached to a phenylcyclohexyl group ().
Key Differences :

  • Substituent Complexity : Bulky cyclohexyl-phenyl group vs. bromo-fluorophenyl.
  • Biological Activity : This compound exhibits CNS activity (e.g., self-administration in monkeys), suggesting that pyrrolidine derivatives with aromatic substituents may interact with neurological targets .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(3-Bromo-5-fluorophenyl)pyrrolidine C₁₀H₁₀BrFN ~251.1 3-Br, 5-F on phenyl, pyrrolidine High basicity, moderate lipophilicity
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 2-Br, 3-CH₃ on pyridine Polar, aromatic, low basicity
(3-Bromo-5-fluorophenyl)methanamine HCl C₇H₆BrFClN 246.48 3-Br, 5-F on phenyl, NH₂·HCl High solubility (salt form)
3-Bromo-5-(4-fluorophenyl)pyridine C₁₁H₇BrFN 264.09 3-Br, 5-(4-F-phenyl) on pyridine Electron-deficient aromatic system

Research Findings and Implications

  • Reactivity : Pyrrolidine derivatives like the target compound may undergo acid-mediated ring-opening reactions, as seen in related systems . This could impact stability in acidic environments.
  • Biological Potential: highlights pyrrolidine derivatives in CNS studies, suggesting that the bromo-fluorophenyl substitution might confer affinity for neurological targets, though specific data is lacking .
  • Electronic Effects : The electron-withdrawing bromine and fluorine substituents on the phenyl ring likely reduce electron density on the pyrrolidine nitrogen, affecting its basicity and interaction with biological receptors.

Preparation Methods

Starting Materials

  • 3-Bromo-5-fluorobenzaldehyde: aromatic aldehyde with bromine and fluorine substituents.
  • Pyrrolidine: a five-membered nitrogen-containing heterocycle.
  • Solvents such as ethanol, toluene, or other organic solvents.
  • Catalysts or reagents for condensation or reductive amination (e.g., acids, bases, or reducing agents).

Synthetic Procedure

Step 1: Condensation Reaction

  • The reaction begins with the condensation of 3-bromo-5-fluorobenzaldehyde and pyrrolidine.
  • This step forms an imine intermediate via nucleophilic attack of the pyrrolidine nitrogen on the aldehyde carbonyl carbon.
  • The reaction is typically carried out in an organic solvent under reflux conditions for several hours (e.g., 3–8 hours).

Step 2: Reduction of Imine

  • The imine intermediate is then reduced to the corresponding secondary amine.
  • Common reducing agents include sodium borohydride or catalytic hydrogenation.
  • This step yields 2-(3-bromo-5-fluorophenyl)pyrrolidine.

Step 3: Purification

  • The crude product is purified by column chromatography using silica gel.
  • Elution solvents typically include mixtures of petroleum ether and ethyl acetate in varying ratios (e.g., 5:1 to 10:1).
  • Purification ensures removal of side products and unreacted starting materials.

Reaction Conditions and Optimization

Step Conditions Notes
Condensation Reflux in ethanol or toluene, 3–8 h Efficient imine formation; solvent choice affects yield
Reduction NaBH4 in methanol or catalytic hydrogenation Mild conditions preserve halogen substituents
Purification Silica gel chromatography, petroleum ether/ethyl acetate Achieves high purity, diastereomer separation if needed

Related Synthetic Approaches and Analogous Methods

Although direct literature on 2-(3-Bromo-5-fluorophenyl)pyrrolidine synthesis is limited, analogous pyrrolidine derivatives with halogenated phenyl groups have been synthesized using similar methodologies:

  • Grignard Reaction Approach: In the synthesis of related compounds like R-2-(2,5-difluorophenyl)pyrrolidine, pyrrolidone is first converted to tert-butyl pyrrolidone formate, which then reacts with a Grignard reagent derived from halogenated bromobenzenes. Subsequent acid-catalyzed dehydration and reduction steps yield the target pyrrolidine with high enantioselectivity.

  • -Rearrangement and Spirocyclization: For complex pyrrolidine derivatives, rearrangement reactions between diazo compounds and amines under mild conditions have been reported, facilitating the construction of pyrrolidinyl spiro compounds with good yields and functional group tolerance.

These methods highlight the versatility of pyrrolidine ring formation and functionalization strategies, which can be adapted for the synthesis of 2-(3-Bromo-5-fluorophenyl)pyrrolidine.

Research Findings and Yield Data

While specific yield data for 2-(3-Bromo-5-fluorophenyl)pyrrolidine are scarce, related pyrrolidine syntheses report:

Compound Type Yield Range (%) Purification Method Reference
Halogenated phenylpyrrolidines 60–85 Silica gel chromatography
R-2-(2,5-difluorophenyl)pyrrolidine Up to 90 (enantioselective) Chromatography, acid-base extraction

Summary Table of Preparation Methods

Preparation Step Description Typical Conditions Outcome/Notes
Aromatic aldehyde selection Use of 3-bromo-5-fluorobenzaldehyde Commercially available or synthesized Provides halogenated phenyl moiety
Condensation Reaction with pyrrolidine to form imine intermediate Reflux in ethanol/toluene, 3–8 h Efficient imine formation
Reduction Reduction of imine to secondary amine NaBH4 in methanol or catalytic hydrogenation Preserves halogen substituents
Purification Chromatographic separation Silica gel, petroleum ether/ethyl acetate High purity, removal of impurities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-5-fluorophenyl)pyrrolidine?

  • Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated aryl precursors and pyrrolidine derivatives. Key steps include bromine/fluorine-directed metalation of the aryl ring and subsequent coupling with a pyrrolidine scaffold. Reaction conditions (e.g., Pd catalysts, bases like K2CO3, and solvents such as THF) must be optimized to minimize side products like dehalogenated byproducts . Alternative methods include nucleophilic substitution of 3-bromo-5-fluorophenyl intermediates with pyrrolidine under controlled pH to avoid ring-opening side reactions .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?

  • Answer :

  • NMR : 1H/13C NMR can identify substituent positions on the pyrrolidine ring and aryl group via coupling patterns (e.g., fluorine-induced splitting in 19F NMR) .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs like SHELXL) provides unambiguous confirmation of stereochemistry and bond lengths, critical for distinguishing between regioisomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects halogen loss during ionization .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on 2-(3-Bromo-5-fluorophenyl)pyrrolidine?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify reactive sites. For example, bromine’s electron-withdrawing effect directs electrophiles to the meta position relative to fluorine. Validation involves comparing computed activation energies with experimental yields of substitution products .

Q. What strategies mitigate contradictions between crystallographic data and spectroscopic results?

  • Answer : Discrepancies (e.g., bond-length variations in XRD vs. NMR-derived NOE distances) arise from dynamic effects in solution vs. solid-state rigidity. Hybrid approaches include:

  • Temperature-Dependent NMR : Assess conformational flexibility in solution.
  • Twinning Analysis in XRD : Use SHELXD to resolve overlapping electron densities in disordered crystals .
  • Solid-State NMR : Cross-validate crystallographic data with 13C CP/MAS NMR .

Q. How can the compound’s stability under oxidative or thermal conditions be systematically evaluated?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated Stability Testing : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) for 4–8 weeks, monitoring degradation via HPLC-MS.
  • Radical Scavenger Studies : Add antioxidants (e.g., BHT) to reaction mixtures to identify oxidative pathways .

Q. What in vitro assays are suitable for assessing its biopharmaceutical potential?

  • Answer :

  • CYP450 Inhibition : Fluorescence-based assays using human liver microsomes to evaluate metabolic interference.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction.
  • Permeability : Caco-2 cell monolayers predict intestinal absorption. Fluorine’s electronegativity often enhances membrane penetration .

Methodological Challenges

Q. How to optimize reaction conditions for introducing functional groups to the pyrrolidine ring without aryl-ring degradation?

  • Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines) during functionalization.
  • Low-Temperature Conditions : Reduce side reactions (e.g., −78°C in THF with LDA as a base).
  • Catalytic Systems : Use Pd-NHC catalysts for selective cross-couplings, minimizing aryl-bromine cleavage .

Q. What analytical workflows resolve overlapping signals in NMR spectra caused by fluorine’s magnetic anisotropy?

  • Answer :

  • 2D NMR : HSQC and HMBC correlate 1H-13C/19F couplings to assign overlapping peaks.
  • Solvent Screening : Use deuterated DMSO or CDCl3 to shift proton resonances.
  • 19F Decoupling : Suppress splitting in 1H NMR for clearer multiplet analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromo-5-fluorophenyl)pyrrolidine
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2-(3-Bromo-5-fluorophenyl)pyrrolidine

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